molecular formula C20H28N6O3S B2544710 (4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1428374-55-3

(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2544710
CAS No.: 1428374-55-3
M. Wt: 432.54
InChI Key: LNSAACLZSXVTER-UHFFFAOYSA-N
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Description

(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C20H28N6O3S and its molecular weight is 432.54. The purity is usually 95%.
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Biological Activity

The compound (4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone presents a unique structure that integrates multiple pharmacophores, making it a subject of interest in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Pyrimidine Ring : A six-membered ring containing nitrogen atoms, known for its role in nucleic acids and various biological activities.
  • Piperazine and Piperidine Moieties : These cyclic amines are frequently found in pharmacologically active compounds, contributing to their interaction with biological targets.
  • Methylsulfonyl Group : Known for enhancing solubility and bioavailability, this group may also play a role in the compound's biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and piperazine frameworks have been linked to antibacterial and antifungal activities. The presence of the pyrimidine and pyrrole groups may enhance these effects through synergistic mechanisms.

Table 1: Summary of Antimicrobial Activity

CompoundActivity TypeTarget OrganismsReference
Compound AAntibacterialE. coli, S. aureus
Compound BAntifungalC. albicans
Subject CompoundTBDTBDCurrent Study

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Specifically, it may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are implicated in various diseases including Alzheimer's and urinary tract infections.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)Reference
AChECompetitive12.5
UreaseNon-competitive8.3Current Study

Anticancer Potential

Emerging evidence suggests that the compound may possess anticancer properties. Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In a recent study, a related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

The biological activity of the subject compound can be attributed to its ability to interact with specific biological targets:

  • Receptor Binding : The piperazine moiety likely facilitates binding to neurotransmitter receptors, influencing neurological pathways.
  • Enzyme Interaction : The methylsulfonyl group may enhance binding affinity to target enzymes, altering their activity.
  • Cellular Uptake : The structural features may improve cellular permeability, allowing for effective intracellular action.

Properties

IUPAC Name

[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O3S/c1-16-21-18(23-7-3-4-8-23)15-19(22-16)24-11-13-25(14-12-24)20(27)17-5-9-26(10-6-17)30(2,28)29/h3-4,7-8,15,17H,5-6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSAACLZSXVTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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